Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)-
Description
Properties
CAS No. |
70930-63-1 |
|---|---|
Molecular Formula |
C15H15ClO2 |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H15ClO2/c16-14-5-1-12(2-6-14)11-13-3-7-15(8-4-13)18-10-9-17/h1-8,17H,9-11H2 |
InChI Key |
AWGCTBIVQOOIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- typically involves the nucleophilic aromatic substitution reaction. The process begins with the preparation of the phenoxy group, which is then reacted with p-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The process may also involve purification steps like distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K₂CO₃) are employed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Industry: Utilized as a solvent and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- involves its interaction with cellular components. It is known to inhibit certain enzymes and disrupt cellular membranes, leading to its antimicrobial effects. The compound’s phenolic structure allows it to interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Key Properties:
Comparison with Structurally Similar Compounds
2-(4-Chlorophenoxy)ethanol (CAS 1892-43-9)
- Structure: Simpler analog lacking the benzyl group; chlorine is directly attached to the phenoxy ring.
- Molecular Formula : C₈H₉ClO₂; Molecular Weight : 172.61 g/mol .
- Applications : Used as a fungicide (e.g., Fungisan) .
- Lower molecular weight may improve solubility in polar solvents compared to the target compound.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
Fispemifene (CAS 341524-89-8)
- Structure : Complex derivative with a diphenylbutenyl group and additional ethoxy chains.
- Molecular Formula : C₂₆H₂₇ClO₃; Molecular Weight : 422.94 g/mol .
- Applications : Pharmaceutical agent for male hypogonadism .
- Comparison :
- Extended conjugated system enhances binding to biological targets (e.g., hormone receptors).
- The chlorine substituent’s position (on the butenyl chain) alters electronic effects compared to the benzyl-linked chlorine in the target compound.
Structural and Physicochemical Data Table
Q & A
Q. What are the recommended safety protocols for handling Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- in laboratory settings?
- Methodological Answer: Safety protocols include wearing nitrile gloves, eye/face protection (goggles), and lab coats (S37/39). In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention (S26). Work in a fume hood to avoid inhalation and skin exposure (S24/25). Use secondary containment for spills and ensure proper waste disposal per institutional guidelines .
Q. What is a standard synthetic route for Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)-, and what reagents are critical?
- Methodological Answer: A typical method involves reacting 4-hydroxyacetophenone with 4-chlorobenzyl chloride in absolute ethanol under reflux (6 hours) with anhydrous potassium carbonate (K₂CO₃) as a base. The mixture is filtered post-reaction, washed with cold ethanol, and recrystallized to isolate the product. Key reagents include stoichiometric excess of 4-chlorobenzyl chloride (1.2 equivalents) to drive the reaction to completion .
Q. How is reaction progress monitored during the synthesis of this compound?
- Methodological Answer: While some protocols use visual cues (e.g., color change from yellow to pale brown), advanced methods include thin-layer chromatography (TLC) with UV visualization or HPLC. For TLC, use silica gel plates and a mobile phase such as ethyl acetate/hexane (3:7). Retention factor (Rf) comparisons against authentic samples ensure accurate monitoring .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when literature methods report conflicting conditions?
- Methodological Answer: Conflicting methods (e.g., H₂SO₄ vs. K₂CO₃ as catalysts ) require systematic parameter testing:
- Vary reaction time (4–8 hours) and temperature (reflux vs. controlled heating).
- Compare solvent systems (methanol vs. ethanol) for solubility and byproduct formation.
- Use design-of-experiment (DoE) software to identify optimal molar ratios and catalyst loading.
Yield improvements are often achieved by increasing benzyl chloride equivalents (1.5x) and using molecular sieves to absorb water .
Q. What advanced analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of the p-chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and ethoxy linkage (δ 3.8–4.2 ppm).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.05 for C₁₅H₁₅ClO₂).
- HPLC-PDA: Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect impurities .
Q. How should bioactivity studies be designed for this compound given its structural analogs in pharmaceuticals?
- Methodological Answer:
- Target Selection: Prioritize cardiovascular or metabolic targets (e.g., β-adrenergic receptors) based on structural similarity to metoprolol intermediates .
- In Vitro Assays: Use HEK293 cells transfected with target receptors to measure cAMP modulation.
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to determine IC₅₀/EC₅₀ values.
- Control Compounds: Include known agonists/antagonists (e.g., propranolol) for comparative analysis .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer:
- Solubility Testing: Use the shake-flask method in polar (ethanol, DMSO) and non-polar solvents (hexane) at 25°C. Centrifuge and analyze supernatants via UV-Vis spectroscopy.
- Differential Scanning Calorimetry (DSC): Determine melting points with controlled heating rates (5–10°C/min).
- Literature Cross-Validation: Compare data from peer-reviewed journals (e.g., NIST) and avoid non-academic sources (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
